molecular formula C11H13NO3S B3363068 Ethyl 2-(3-carbamothioylphenoxy)acetate CAS No. 1016841-47-6

Ethyl 2-(3-carbamothioylphenoxy)acetate

Cat. No.: B3363068
CAS No.: 1016841-47-6
M. Wt: 239.29 g/mol
InChI Key: ZMYWSUWCDQGVES-UHFFFAOYSA-N
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Description

Ethyl 2-(3-carbamothioylphenoxy)acetate is an organic compound with the molecular formula C11H13NO3S It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-carbamothioylphenoxy)acetate typically involves the reaction of 3-aminothiophenol with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-carbamothioylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(3-carbamothioylphenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-carbamothioylphenoxy)acetate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-aminophenoxy)acetate
  • Ethyl 2-(3-thiophenoxy)acetate
  • Ethyl 2-(3-carbamoylphenoxy)acetate

Uniqueness

Ethyl 2-(3-carbamothioylphenoxy)acetate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-carbamothioylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-14-10(13)7-15-9-5-3-4-8(6-9)11(12)16/h3-6H,2,7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYWSUWCDQGVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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